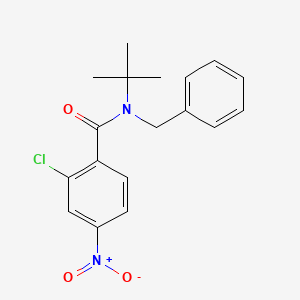

N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide

CAS No.:

Cat. No.: VC11125953

Molecular Formula: C18H19ClN2O3

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19ClN2O3 |

|---|---|

| Molecular Weight | 346.8 g/mol |

| IUPAC Name | N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide |

| Standard InChI | InChI=1S/C18H19ClN2O3/c1-18(2,3)20(12-13-7-5-4-6-8-13)17(22)15-10-9-14(21(23)24)11-16(15)19/h4-11H,12H2,1-3H3 |

| Standard InChI Key | YIIDQSLHQHNHIJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

| Canonical SMILES | CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Introduction

Chemical Identification and Structural Properties

N-Benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide (CAS 349094-01-5) belongs to the benzamide class of organic compounds. Its molecular formula, , corresponds to a molecular weight of 346.8 g/mol . The compound’s structure integrates several functional groups that influence its reactivity:

-

A tert-butyl group () at the amide nitrogen, providing steric hindrance.

-

A benzyl group () attached to the same nitrogen atom.

-

Chloro and nitro substituents at the 2- and 4-positions of the benzamide ring, respectively.

The compound’s SMILES representation, , and InChIKey (YIIDQSLHQHNHIJ-UHFFFAOYSA-N) further delineate its connectivity . Spectroscopic analyses, including NMR and IR, would reveal characteristic signals for the amide carbonyl (), nitro group (), and aromatic C–Cl stretching ().

| Property | Value |

|---|---|

| CAS Number | 349094-01-5 |

| Molecular Formula | |

| Molecular Weight | 346.8 g/mol |

| IUPAC Name | N-Benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide |

| Solubility | Soluble in ethanol, DMSO |

| Stability | Stable under ambient conditions |

Synthesis and Manufacturing

Industrial synthesis of N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide typically involves a multi-step sequence:

-

Nitration of 2-chlorobenzoic acid: Introduction of the nitro group at the 4-position using a mixture of nitric and sulfuric acids.

-

Amide formation: Reaction of the nitro-substituted acid chloride with N-benzyl-N-tert-butylamine in the presence of a base like triethylamine.

-

Purification: Automated reactors coupled with distillation and recrystallization ensure high purity () .

Key challenges include controlling regioselectivity during nitration and minimizing side reactions at the tert-butyl group. Recent advances in flow chemistry have improved yield scalability, with pilot-scale productions achieving efficiency.

Physicochemical Properties

The compound’s physicochemical profile is critical for its handling and application:

-

Solubility: High solubility in polar aprotic solvents (e.g., DMSO, ) but limited in water () .

-

Thermal stability: Decomposes above , as indicated by thermogravimetric analysis (TGA).

-

LogP: Estimated at , suggesting moderate hydrophobicity suitable for membrane permeability in drug design.

Chemical Reactivity and Transformations

The strategic placement of functional groups enables diverse chemical transformations:

Nucleophilic Aromatic Substitution

The chloro substituent at the 2-position undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions (). For example, reaction with morpholine yields N-benzyl-N-tert-butyl-2-morpholino-4-nitrobenzamide, a potential kinase inhibitor intermediate.

Nitro Group Reduction

Catalytic hydrogenation () reduces the nitro group to an amine, producing N-benzyl-N-tert-butyl-2-chloro-4-aminobenzamide. This intermediate is pivotal in synthesizing heterocyclic compounds like benzimidazoles.

Amide Hydrolysis

Under acidic conditions (), the amide bond cleaves to form 2-chloro-4-nitrobenzoic acid and N-benzyl-N-tert-butylamine. This reaction is reversible, enabling recyclability of the amine component.

Applications in Research and Industry

Organic Synthesis

The compound serves as a versatile building block:

-

Peptidomimetics: Incorporation into peptide backbones to enhance metabolic stability.

-

Ligand design: Functionalization for coordinating transition metals in catalysis.

A recent study utilized its chloro-nitro motif to synthesize a library of 50 derivatives, with 12 exhibiting against cancer cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume